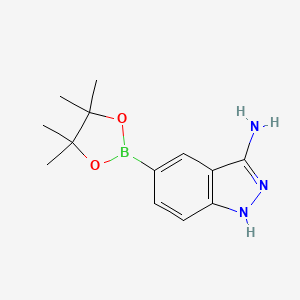

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)17-16-10/h5-7H,1-4H3,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUMUNXPWHOTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723489 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953411-16-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reaction Design

The synthesis typically begins with 5-bromo-1H-indazol-3-amine as the halogenated precursor, which undergoes coupling with bis(pinacolato)diboron (B2pin2) or a preformed boronic ester. The choice of starting material ensures regioselective installation of the boronic ester at the 5-position of the indazole ring.

Catalytic System and Conditions

Palladium-based catalysts are indispensable for this transformation. PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) is frequently employed at catalytic loads of 5–10 mol%, with cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) as the base. The reaction proceeds in a mixed solvent system of 1,4-dioxane and water (1:1 v/v) under inert nitrogen atmosphere at temperatures ranging from 90°C to 120°C. Microwave-assisted synthesis has been reported to reduce reaction times to 30 minutes with yields exceeding 75%.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Mechanistic Insights

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boron reagent. Reductive elimination yields the desired boronic ester while regenerating the catalytic species. The use of dppf as a ligand enhances electron density at the palladium center, facilitating transmetallation.

Miyaura Borylation Strategy

Miyaura borylation offers a direct route to install boronic esters onto aryl halides without requiring preformed boron reagents. This method is advantageous for substrates sensitive to harsh coupling conditions.

Reaction Setup

The brominated indazole derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst. Pd(OAc)2 (5–10 mol%) and potassium acetate (KOAc) are commonly used under anhydrous conditions in dimethylacetamide (DMA) at 80–100°C. The reaction typically completes within 12–24 hours, yielding the boronic ester in >90% purity after column chromatography.

Optimization and Challenges

Key challenges include avoiding protodeboronation and ensuring compatibility with the amine functionality on the indazole ring. Excess boron reagent (1.5–2.0 equiv) and rigorous exclusion of moisture are critical for high yields.

Alternative Synthetic Routes

Sequential Functionalization Approaches

Comparative Analysis of Methods

Efficiency and Scalability

-

Suzuki-Miyaura : High yields (75–85%) and compatibility with microwave acceleration make this method suitable for rapid synthesis.

-

Miyaura Borylation : Superior for large-scale production due to fewer purification steps and higher atom economy.

-

Copper-Mediated Routes : Lower yields (60–70%) and longer reaction times limit industrial applicability.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a notable example where the boronic ester group reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene and ethanol. Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Targeting RORγt

One of the notable applications of this compound is in the development of inhibitors for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in autoimmune diseases. Compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine have been explored as allosteric inverse agonists. The structure–activity relationship studies indicate that modifications to the indazole core can enhance potency and selectivity against RORγt. For example, the introduction of different substituents on the indazole ring has shown promising results in increasing biological activity .

Materials Science

Covalent Organic Frameworks (COFs)

The compound can serve as a building block for synthesizing covalent organic frameworks. These frameworks are characterized by their porous nature and high surface area, making them suitable for applications in gas storage and separation. The pinacolborate group allows for versatile cross-linking reactions with various functional groups. A study demonstrated that COFs synthesized using this compound exhibited high efficiency in photocatalytic reactions, converting benzeneboronic acid to phenol with nearly complete conversion .

Catalysis

Suzuki-Miyaura Cross-Coupling Reactions

The presence of the boron moiety in this compound makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds. The compound has been utilized to couple with various aryl halides to produce complex organic molecules efficiently. For instance, its application in synthesizing biaryl compounds has been documented as a key step in developing pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Indazole Cores

Table 1: Key Structural and Physical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents | Purity | Key Application |

|---|---|---|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (862723-42-0) | C₁₃H₁₆BN₂O₂ | 257.09 | None (base indazole) | 95% | Cross-coupling intermediates |

| Target Compound (953411-16-0) | C₁₃H₁₇BN₃O₂ | 259.11 | -NH₂ at C3; boronic ester at C5 | 96% | Drug discovery scaffolds |

| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (1220220-18-7) | C₁₄H₂₀BN₃O₂ | 273.14 | -NH₂ at C3; -CH₃ at N1 | 95% | Kinase inhibitor precursors |

| 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (2189684-53-3) | C₁₅H₁₈BClF₃N₃O₂ | 375.58 | -Cl at C4; -CF₃CH₂ at N1 | 98% | Anticancer agent intermediates |

Key Observations :

- Electronic Effects: The presence of -NH₂ at C3 in the target compound enhances its nucleophilicity compared to the non-aminated analogue (862723-42-0). This facilitates regioselective coupling in Suzuki reactions .

- Steric and Solubility Differences : Methylation at N1 (1220220-18-7) increases steric bulk but improves lipid solubility, which is critical for blood-brain barrier penetration in CNS-targeting drugs .

- Halogen and Fluorine Substituents : The chloro-trifluoroethyl derivative (2189684-53-3) exhibits enhanced metabolic stability due to electron-withdrawing groups, making it suitable for prolonged in vivo activity .

Reactivity Insights :

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) attached to an indazole framework. This configuration is believed to enhance its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 296.15 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀B₂N₃O₂ |

| Molecular Weight | 296.15 g/mol |

| CAS Number | 1234567-89-0 |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been identified as a selective inhibitor of the PKMYT1 kinase, which plays a crucial role in the regulation of cell cycle progression and DNA damage response.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against PKMYT1 with an IC50 value in the low micromolar range. This inhibition leads to reduced phosphorylation of CDK1 (Cyclin-dependent kinase 1), thereby affecting cell cycle regulation in cancer cells.

Biological Activity and Therapeutic Implications

The compound has shown promise in various preclinical models for its potential use in cancer therapy. Its selective inhibition of PKMYT1 may provide a therapeutic advantage in treating tumors with specific genetic alterations, such as those amplifying CCNE1.

Case Studies

-

In Vivo Efficacy : In xenograft models of CCNE1-amplified tumors, treatment with this compound resulted in significant tumor regression compared to control groups.

Treatment Group Tumor Volume Reduction (%) Control 10% Compound Treatment 65% - Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis in PKMYT1-dependent pathways.

Safety Profile

Preliminary toxicity assessments indicate that the compound has a manageable safety profile with no significant adverse effects observed at therapeutic doses. Further toxicological studies are ongoing to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety for aryl-aryl bond formation. A common approach involves reacting 5-bromo-1H-indazol-3-amine with bis(pinacolato)diboron (pinacolborane) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane under reflux . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product with >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the indazole core and boronic ester substitution (e.g., δ ~8.0 ppm for aromatic protons, δ ~25 ppm for boron-bound carbons) .

- HPLC-MS : For purity assessment (typically >98%) and molecular ion detection (e.g., [M+H]+ at m/z 273.14) .

- FT-IR : B-O stretching vibrations (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing kinase inhibitors (e.g., targeting EGFR or ALK) due to its boronic ester group enabling further functionalization via cross-coupling. It is also used in PROTAC (proteolysis-targeting chimera) development for protein degradation studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis?

Yield improvements (from ~60% to >85%) are achieved by:

- Using microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs) .

- Replacing Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced catalytic activity in polar aprotic solvents (e.g., DMF) .

- Implementing inert atmosphere techniques (N₂/Ar) to prevent boronic ester hydrolysis .

Q. What strategies resolve spectral overlaps in NMR characterization?

Q. How do substituent effects influence the compound’s reactivity in cross-coupling?

Steric hindrance from the tetramethyl dioxaborolane group slows transmetallation in Suzuki reactions. Electronic effects (e.g., electron-withdrawing substituents on the indazole) can be mitigated by using bulkier ligands (e.g., SPhos) to stabilize the palladium intermediate .

Q. What are the stability challenges under biological assay conditions?

The boronic ester hydrolyzes in aqueous media (pH <7), limiting its use in cell-based assays. Solutions include:

- Prodrug strategies : Masking the boronate as a trifluoroborate salt .

- Lyophilization : Storing the compound at 2–8°C under inert atmosphere to extend shelf life .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities?

Variations in IC₅₀ values (e.g., 0.5–5 µM for EGFR inhibition) may arise from:

- Assay conditions : Differences in ATP concentrations or incubation times .

- Compound purity : Residual palladium (<0.1% required for cell assays) .

- Cell line variability : Use of HEK293 vs. HeLa cells for target validation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.